Orthoclase

Description

Properties

IUPAC Name |

aluminum;potassium;oxygen(2-);silicon(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.K.8O.3Si/q+3;+1;8*-2;3*+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLHONNLASJQAHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

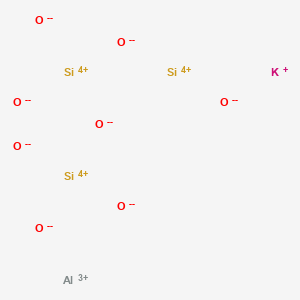

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Al+3].[Si+4].[Si+4].[Si+4].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlKO8Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901021761 | |

| Record name | Orthoclase (K(AlSi3O8)) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901021761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12168-80-8, 12251-44-4 | |

| Record name | Feldspar | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012168808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Orthoclase | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012251444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Orthoclase (K(AlSi3O8)) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901021761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ORTHOCLASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96874XSJ39 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Crystallographic and Structural Investigations of Orthoclase

Polymorphism and Structural States within K-Feldspars

Potassium feldspars (K-feldspars) are a group of minerals with the chemical formula KAlSi₃O₈ that display polymorphism, meaning they exist in different crystal structures despite having the same composition. berkeley.edubritannica.com The primary K-feldspar polymorphs are sanidine, orthoclase (B78304), and microcline. libretexts.org Their formation is dictated by temperature and cooling rate, which influences the internal atomic arrangement. berkeley.educopernicus.org Sanidine is characteristic of rapidly cooled volcanic rocks, while microcline is found in more slowly cooled rocks like granite pegmatites. mindat.org this compound, the most common of the K-spars, forms under intermediate cooling conditions, making it a dominant mineral in most granites and other plutonic rocks. mindat.orgufrgs.br

Monoclinic and Triclinic K-Feldspar Relationships

The crystallographic relationship between K-feldspar polymorphs is defined by their crystal symmetry. Sanidine and this compound possess a monoclinic crystal structure, whereas microcline is triclinic. berkeley.edugeologyistheway.combritannica.com This difference in symmetry is a direct consequence of the arrangement of aluminum (Al) and silicon (Si) atoms within the crystal's tetrahedral framework. berkeley.edugeologyistheway.com

At high temperatures, the Al and Si atoms are randomly distributed among the four available tetrahedral sites (T sites), resulting in the disordered monoclinic structure of sanidine. geologyistheway.comwikipedia.org As cooling proceeds slowly, these atoms begin to migrate into specific, preferred sites. This process is known as ordering. This compound represents a state of partial ordering, where the structure remains largely monoclinic. geologyistheway.comhandbookofmineralogy.org With continued slow cooling, a higher degree of ordering is achieved, leading to a distortion of the crystal lattice and the lower triclinic symmetry of microcline. geologyistheway.comwikipedia.org Therefore, the transition from monoclinic to triclinic is a function of increasing Al-Si order.

This compound as an Intermediate Structural State in the Sanidine-Microcline Series

The sanidine-microcline series illustrates a continuum of structural states in K-feldspars, governed by the degree of Al-Si order. berkeley.edugeologyistheway.com Sanidine is the high-temperature, fully disordered member, while microcline is the low-temperature, fully ordered member. berkeley.eduwikipedia.org this compound is recognized as a partially ordered, intermediate member of this series. britannica.commindat.org

This compound forms at temperatures between approximately 500°C and 900°C. berkeley.edu Below 400°C, microcline is the stable form, and above 900°C, sanidine is stable. berkeley.edu The partial ordering in this compound reflects a cooling history that was not slow enough to permit the complete ordering seen in microcline, effectively freezing the structure in a metastable state at lower temperatures. mindat.orgarizona.edu

Aluminum-Silicon Ordering and Disorder in the Framework Structure

The fundamental structural difference among the K-feldspar polymorphs lies in the distribution of aluminum and silicon atoms within the aluminosilicate (B74896) framework. britannica.com This framework is composed of corner-sharing tetrahedra, each containing either an aluminum or a silicon atom at its center. britannica.com In monoclinic K-feldspars like this compound, there are two crystallographically distinct tetrahedral sites, designated T1 and T2. minsocam.org

Quantitative Assessment of Al-Si Disorder

The degree of Al-Si disorder can be quantified by measuring the proportion of aluminum in the T1 and T2 sites. In a completely disordered feldspar (B12085585) like sanidine, Al and Si are randomly distributed, and the probability of an Al atom occupying any given tetrahedral site is equal for both T1 and T2. minsocam.org As the feldspar becomes more ordered, aluminum preferentially concentrates in the T1 site. minsocam.org

X-ray diffraction is a primary method for assessing this order. By precisely measuring the unit cell dimensions and the average length of the bonds between the tetrahedral cation (Al or Si) and oxygen (T-O), the Al content of each site can be estimated. arizona.edu This is possible because the Al-O bond is longer than the Si-O bond. arizona.edu An order parameter, often denoted as 'Z', can be calculated based on the difference in Al occupancy between the T1 and T2 sites to provide a single value representing the degree of order. minsocam.org

Table 1: Al-Si Ordering in K-Feldspar Polymorphs

| Polymorph | Crystal System | State of Al-Si Order |

|---|---|---|

| Sanidine | Monoclinic | Disordered |

| This compound | Monoclinic | Partially ordered |

Factors Influencing Ordering Kinetics

The rate at which Al-Si ordering occurs, known as the ordering kinetics, is primarily controlled by temperature and the presence of fluids.

Temperature: Ordering is a thermally dependent process. At high temperatures, atomic vibrations are significant, favoring a disordered state. As temperature decreases, the thermodynamic driving force for ordering increases. However, the diffusion of Al and Si atoms required for ordering is also a slow process that is inhibited at lower temperatures. Therefore, the degree of order reflects the cooling rate. Rapid cooling quenches the high-temperature disordered state (sanidine), while very slow cooling allows for complete ordering (microcline). berkeley.edu

Fluids: The presence of a water-rich fluid phase can significantly enhance the rate of Al-Si ordering. Water acts as a catalyst, facilitating the breaking and reforming of the strong T-O-T bonds within the framework, which is a necessary step for Al and Si atoms to migrate to their ordered positions. This explains why highly ordered microcline is common in hydrothermal environments and pegmatites. ufrgs.br

Refinement of this compound Crystal Structures

Detailed understanding of the this compound crystal structure has been achieved through numerous structural refinement studies using single-crystal X-ray and neutron diffraction techniques. mindat.org These refinements provide precise measurements of atomic coordinates, bond lengths, and bond angles, which in turn allow for an accurate determination of the Al-Si distribution. arizona.edugeoscienceworld.org

Early refinements confirmed the monoclinic symmetry (space group C2/m) of this compound and provided initial quantitative data on its partially ordered nature. handbookofmineralogy.orgsmith.edu Later studies, including neutron diffraction which is particularly sensitive to the positions of lighter atoms, have further refined the structural model. arizona.edugeoscienceworld.org For instance, a neutron diffraction refinement of an ordered this compound from the Himalaya Mine in California showed essentially complete Al-Si ordering, even though the mineral retained its monoclinic symmetry. arizona.edugeoscienceworld.org This highlights that this compound can persist metastably outside of its typical stability field. arizona.edugeoscienceworld.org

Refinements have established a clear correlation between the unit cell parameters and the degree of Al-Si order. As aluminum increasingly occupies the T1 site, systematic changes occur in the unit cell dimensions. This relationship is a valuable tool, as it allows for the estimation of the structural state of an this compound sample from its more easily obtained powder X-ray diffraction pattern. mindat.org

Table 2: Representative Unit Cell Parameters for this compound

| Parameter | Value |

|---|---|

| a-axis (Å) | 8.5632 |

| b-axis (Å) | 12.963 |

| c-axis (Å) | 7.299 |

Source: Handbook of Mineralogy. handbookofmineralogy.org Values can vary slightly based on composition and exact structural state.

Advanced Diffraction Techniques in Structure Determination

The precise determination of the crystal structure of this compound has been greatly advanced by a variety of diffraction techniques. These methods provide detailed information about the arrangement of atoms within the crystal lattice.

X-ray Diffraction (XRD) is a foundational technique used to identify this compound and distinguish it from its polymorphs, microcline and sanidine. mindat.org By analyzing the positions and intensities of diffracted X-ray beams, researchers can calculate the unit cell parameters and the degree of Al/Si ordering within the tetrahedral sites of the feldspar structure. mindat.org This ordering is a key factor in differentiating the feldspar polymorphs, with this compound exhibiting a partially ordered state intermediate between the disordered sanidine and the fully ordered microcline. mindat.org Single-crystal X-ray diffraction has been employed to refine the crystal structures of this compound at various temperatures, providing insights into thermal expansion and structural changes. schweizerbart.de

Neutron Diffraction offers a complementary perspective to XRD. Because neutrons interact with atomic nuclei rather than electrons, they are particularly effective at locating light elements like aluminum and silicon within the aluminosilicate framework. Neutron diffraction studies have been crucial in confirming the ordered distribution of aluminum and silicon in the tetrahedral sites of this compound. arizona.edugeoscienceworld.org For instance, a neutron diffraction refinement of an ordered this compound from the Himalaya mine in California demonstrated essentially complete Al-Si ordering, a finding that helps to explain its stability under certain geological conditions. arizona.edugeoscienceworld.org

Electron Backscatter Diffraction (EBSD) is a scanning electron microscope (SEM) based technique that provides crystallographic information at the micro-scale. wikipedia.orggeoscienceworld.org EBSD is used to map the crystallographic orientation of mineral grains within a rock, revealing details about twinning, grain boundaries, and deformation fabrics. geoscienceworld.orgresearchgate.net This technique is valuable for studying the textural relationships of this compound with other minerals and for analyzing the effects of geological processes like deformation and recrystallization. researchgate.netusra.edu

These advanced diffraction techniques collectively provide a comprehensive understanding of the atomic-scale structure and crystallographic properties of this compound, which is essential for interpreting its formation and history in geological contexts.

Characterization of Lattice Parameters and Unit Cell Variations

This compound crystallizes in the monoclinic system, with the space group C2/m. wikipedia.orghandbookofmineralogy.org Its crystal structure is defined by the dimensions of its unit cell, which are the lengths of the three axes (a, b, and c) and the angle between the a and c axes (β). These parameters can vary depending on factors such as chemical composition and temperature.

The presence of other elements, such as sodium substituting for potassium, can influence the unit cell dimensions. smith.edu For example, this compound often forms a solid solution with the sodium endmember, albite (NaAlSi₃O₈). wikipedia.org The amount of sodium present can cause slight variations in the lattice parameters. smith.edu

Temperature also has a significant effect on the unit cell of this compound. Studies have shown that the lattice parameters change with temperature, with the a-axis exhibiting greater shortening upon cooling compared to the other axes. schweizerbart.de This anisotropic thermal contraction is a key characteristic of monoclinic feldspars. schweizerbart.de

The following table provides a summary of typical unit cell parameters for this compound from various sources. It is important to note that these values can show slight variations due to the factors mentioned above.

| Parameter | Value Range | Source |

| a | 8.525 - 8.625 Å | smith.edugggems.com |

| b | 12.963 - 13.028 Å | handbookofmineralogy.orgsmith.edu |

| c | 7.191 - 7.299 Å | handbookofmineralogy.orgschweizerbart.de |

| β | 116.016° - 116.073° | handbookofmineralogy.orggggems.com |

| Space Group | C2/m | wikipedia.orghandbookofmineralogy.org |

This table presents a range of reported values for the unit cell parameters of this compound. The exact values for a specific sample can vary based on its chemical composition and thermal history.

Microstructural Features and Crystal Defects in this compound

The microstructure of this compound crystals, including internal features and defects, provides a rich record of their formation and subsequent geological history. These features can be observed at various scales, from macroscopic to microscopic.

Analysis of Intracrystalline Microcracks and Micropores

This compound crystals can contain microcracks and micropores, which are small-scale fractures and voids within the crystal. mdpi.comresearchgate.net These features can be formed through several mechanisms, including thermal stress during cooling, mechanical stress from tectonic forces, and chemical alteration. wikipedia.orgcore.ac.uk

Thermally induced microcracking can occur due to the anisotropic thermal expansion and contraction of the crystal, as well as differences in thermal properties between adjacent mineral grains. wikipedia.org Mechanical stresses can also lead to the formation of microcracks, particularly along cleavage planes where the crystal is weakest. researchgate.net

The presence of microcracks and micropores can have significant implications for the physical and chemical properties of this compound. They can act as pathways for fluids, facilitating chemical weathering and alteration of the feldspar. mdpi.comcambridge.org This alteration can lead to the formation of secondary minerals, such as sericite and clay minerals, within the this compound crystal. mdpi.comresearchgate.net Studies have identified microcracks in feldspars in several size ranges, including 1.0–2.0 nm, 10–15 nm, and >50 nm. mdpi.comresearchgate.net The development of these features is thought to contribute to processes like crystal coarsening and hydrothermal alteration. mdpi.com

Significance of Twinning and Exsolution Textures in this compound Microstructures

Twinning and exsolution are two of the most significant microstructural features observed in this compound, providing valuable information about its crystallization and cooling history. wikipedia.orgmindat.org

Twinning refers to the symmetrical intergrowth of two or more crystal individuals. wpmucdn.com In this compound, the most common type of twinning is the Carlsbad twin, which is a simple twin consisting of two intergrown crystals. wpmucdn.comtulane.edu Baveno and Manebach twins are also reported but are less common. wikipedia.orghandbookofmineralogy.org The presence and type of twinning can be a diagnostic feature for identifying this compound and distinguishing it from other feldspars like microcline, which often exhibits a characteristic cross-hatched twinning pattern. wikipedia.orgopen.edu

Exsolution is the process by which a solid solution separates into two or more distinct crystalline phases upon cooling. alexstrekeisen.italexstrekeisen.it In the case of this compound, which often contains sodium, slow cooling allows for the exsolution of sodium-rich albite lamellae within the potassium-rich this compound host. wikipedia.org This intergrowth of this compound and albite is known as perthite . wikipedia.orgwikipedia.org The texture of the perthite, including the size and shape of the exsolved lamellae, can provide insights into the cooling rate of the rock in which the this compound formed. wikipedia.org Finer exsolution textures generally indicate more rapid cooling, while coarser textures suggest slower cooling. wikipedia.org

The following table summarizes the common types of twinning observed in this compound.

| Twin Law | Description | Commonality in this compound |

| Carlsbad | A simple penetration twin where two individuals are related by a 180° rotation around the c-axis. wpmucdn.comtulane.edu | Very common. wpmucdn.comtulane.edu |

| Baveno | A contact twin with the twin plane parallel to a diagonal plane. wpmucdn.com | Occasionally observed. handbookofmineralogy.orgwpmucdn.com |

| Manebach | A contact twin with the twin plane parallel to the basal pinacoid {001}. handbookofmineralogy.orgwpmucdn.com | Occasionally observed. handbookofmineralogy.orgwpmucdn.com |

This table outlines the primary twinning laws observed in this compound crystals.

Geochemical Frameworks and Element Partitioning in Orthoclase Systems

Petrogenetic Contexts of Orthoclase (B78304) Formation

This compound is found in a variety of geological settings, each influencing its composition and structure.

This compound is a common constituent of many felsic igneous rocks that crystallize from a magma. quora.com It is particularly prevalent in intrusive rocks like granites, granodiorites, and syenites. ufrgs.brle-comptoir-geologique.com In these rocks, this compound forms as the magma cools, typically at intermediate temperatures within the alkali feldspar (B12085585) series. ufrgs.brund.edu The slow cooling of these plutonic bodies allows for the formation of large, well-developed this compound crystals. le-comptoir-geologique.com

Pegmatites, which are exceptionally coarse-grained igneous rocks, can host enormous crystals of this compound. quora.comjerseygeologytrail.net These form during the final stages of magma crystallization, a process enriched in volatile elements that facilitate the growth of large crystals. jerseygeologytrail.net

In volcanic (extrusive) rocks, the higher-temperature polymorph of potassium feldspar, sanidine, is more common due to the rapid cooling of lava. ufrgs.brle-comptoir-geologique.com However, this compound can also be found in volcanic rocks such as rhyolite, dacite, and andesite. google.com

The table below summarizes the typical igneous environments for this compound.

| Igneous Rock Type | Formation Environment | Typical Characteristics of this compound |

| Granite | Intrusive, slow cooling | Anhedral to subhedral crystals, often perthitic. wikipedia.org |

| Pegmatite | Late-stage intrusive, volatile-rich | Very large, euhedral crystals. quora.comjerseygeologytrail.net |

| Syenite | Intrusive, silica-poor | A major constituent mineral. ufrgs.brle-comptoir-geologique.com |

| Volcanic Rocks | Extrusive, rapid cooling | Less common than sanidine, can be found as phenocrysts. ufrgs.brgoogle.com |

This compound is also found in metamorphic rocks, particularly those formed under high-grade regional and contact metamorphism. ufrgs.brle-comptoir-geologique.com Gneisses and schists, which often form from the metamorphism of granitic rocks, frequently contain this compound inherited from their igneous parent rock (protolith). quora.comgeology.com Potassic hydrothermal alteration can also lead to the formation of this compound. ufrgs.br

In sedimentary environments, this compound can be present as detrital grains, meaning it has been weathered from a source rock, transported, and deposited elsewhere. ufrgs.brgeology.com It is a common constituent of immature sandstones like arkoses and graywackes. ufrgs.br Additionally, this compound can form as an authigenic mineral, crystallizing directly within the sedimentary rock during diagenesis (the physical and chemical changes occurring after deposition). ufrgs.bregyankosh.ac.intulane.edu This authigenic this compound often appears as overgrowths on detrital feldspar grains. lyellcollection.org

Alkali Feldspar Solid Solution Behavior and Phase Immiscibility

Feldspar minerals are defined by their ability to form solid solutions, where ions can substitute for one another within the crystal lattice. berkeley.edu this compound is a key player in the alkali feldspar series.

The alkali feldspars form a continuous solid solution series between the potassium end-member, this compound (KAlSi₃O₈), and the sodium end-member, albite (NaAlSi₃O₈). le-comptoir-geologique.comberkeley.eduwikipedia.org At high temperatures, such as those in a magma chamber, complete substitution between potassium (K⁺) and sodium (Na⁺) ions is possible, leading to the formation of a single, homogeneous feldspar crystal. alexstrekeisen.itopen.edugeologyistheway.com This is because the crystal structure at high temperatures can accommodate the different sizes of the K⁺ and Na⁺ ions. geologyistheway.com The high-temperature polymorphs, sanidine and anthis compound, exhibit this complete solid solution. berkeley.edualexstrekeisen.it

As a homogeneous alkali feldspar of intermediate composition cools, the solid solution becomes unstable. open.edu This is because at lower temperatures, the crystal structure is less tolerant of the size difference between K⁺ and Na⁺ ions. geologyistheway.com Consequently, the single feldspar "unmixes" or exsolves, separating into distinct K-rich (this compound) and Na-rich (albite) domains. alexstrekeisen.itopen.eduwikipedia.org This process results in an intergrowth texture known as perthite, where lamellae (thin layers) of albite are hosted within an this compound crystal. quora.comwikipedia.org

The scale of this perthitic texture can vary from macroscopic (visible to the naked eye) to microscopic (microperthite) or even sub-microscopic (cryptoperthite), depending on the cooling rate. wikipedia.orgarizona.edu Slower cooling allows for more extensive migration of ions and the formation of coarser textures. wikipedia.org The presence of water can accelerate the exsolution process. wikipedia.org If the host grain is Na-rich feldspar with K-rich lamellae, the texture is called antiperthite. alexstrekeisen.it

The formation of perthite can occur through different mechanisms, including nucleation and growth or spinodal decomposition, leading to a variety of microstructures. arizona.eduresearchgate.net

While there is extensive solid solution between this compound and albite, the miscibility between this compound (KAlSi₃O₈) and the calcium-rich plagioclase end-member, anorthite (B1171534) (CaAl₂Si₂O₈), is very limited. berkeley.eduwikipedia.org This immiscibility is primarily due to the significant difference in ionic radius and charge between the potassium (K⁺) and calcium (Ca²⁺) ions. researchgate.net The substitution of Ca²⁺ for K⁺ would require a concurrent substitution of Al³⁺ for Si⁴⁺ to maintain charge balance, a coupled substitution that is not favorable under most conditions. berkeley.edualexstrekeisen.it

As a result, natural feldspars largely fall into two distinct series: the alkali feldspars (this compound-albite) and the plagioclase feldspars (albite-anorthite). libretexts.org Feldspar compositions that would plot in the middle of the ternary (KAlSi₃O₈-NaAlSi₃O₈-CaAl₂Si₂O₈) diagram are rare because a large miscibility gap exists. libretexts.org Alkali feldspars may contain a small amount of anorthite (up to 15 wt%), and plagioclase may contain a small amount of this compound (up to 10 wt%), but extensive solid solution between the two end-members does not occur at common crustal temperatures. libretexts.org

The table below outlines the key solid solution relationships for this compound.

| Solid Solution Series | End-Members | Miscibility | Resulting Textures/Features |

| Alkali Feldspar | This compound (KAlSi₃O₈) - Albite (NaAlSi₃O₈) | Complete at high temperatures, limited at lower temperatures. alexstrekeisen.itopen.edu | Perthite, antiperthite, microperthite, cryptoperthite due to exsolution. wikipedia.org |

| Plagioclase-Alkali Feldspar | This compound (KAlSi₃O₈) - Anorthite (CaAl₂Si₂O₈) | Very limited solid solution. berkeley.eduwikipedia.orgresearchgate.net | A large miscibility gap separates the two feldspar series. libretexts.org |

Distribution and Incorporation of Minor and Trace Elements within this compound

The crystal structure of this compound, a potassium feldspar with the general formula KAlSi₃O₈, allows for the incorporation of a variety of minor and trace elements. uio.no The extent to which these elements are incorporated is governed by several factors, including their ionic size, charge, and the prevailing physicochemical conditions such as pressure, temperature, and the composition of the surrounding melt or fluid. uio.no The primary sites for substitution are the large M-site, typically occupied by potassium (K⁺), and the smaller T-site, occupied by aluminum (Al³⁺) and silicon (Si⁴⁺). mdpi.com

Several major cations commonly substitute for potassium in the this compound lattice. The degree of substitution is influenced by the similarity in ionic radius and charge to K⁺.

Sodium (Na⁺): Sodium is a common substituent for potassium, leading to a solid solution series between this compound (KAlSi₃O₈) and albite (NaAlSi₃O₈). sshade.eu

Barium (Ba²⁺): Barium can substitute for potassium, forming a series with celsian (BaAl₂Si₂O₈). ufrgs.br The partitioning of barium between this compound and a peraluminous melt is strongly dependent on the this compound content of the feldspar. geoscienceworld.org Experimental studies have shown a linear relationship, where the partition coefficient for barium (D(Ba)Fsp/gl) increases with the mole percent of this compound. geoscienceworld.org

Rubidium (Rb⁺): Due to its similar ionic radius and charge, rubidium readily substitutes for potassium in the this compound structure. dtic.miltulane.edu Like barium, the partition coefficient for rubidium (D(Rb)Fsp/gl) also shows a positive correlation with the this compound content in the feldspar. geoscienceworld.org

Calcium (Ca²⁺): Calcium can also be present in this compound, although its solid solution is generally limited. sshade.eu

Iron (Fe³⁺/Fe²⁺): Iron can be incorporated into the this compound structure. ufrgs.br Fe³⁺ can substitute for Al³⁺ in the tetrahedral site. mdpi.com

The partitioning of these elements is a key indicator of magmatic processes. For instance, during fractional crystallization, elements like barium and rubidium become concentrated in the potassium-rich feldspar phase. tandfonline.com

| Element | Ionic Radius (Å) | Common Substitution Site | Partition Coefficient (D) Behavior |

| Sodium (Na) | 1.02 | M-site (for K⁺) | Forms solid solution with albite. |

| Barium (Ba) | 1.35 | M-site (for K⁺) | D(Ba) increases with this compound content. geoscienceworld.org |

| Rubidium (Rb) | 1.52 | M-site (for K⁺) | D(Rb) increases with this compound content. geoscienceworld.org |

| Calcium (Ca) | 1.00 | M-site (for K⁺) | Limited solid solution. sshade.eu |

| Iron (Fe) | 0.645 (Fe³⁺), 0.78 (Fe²⁺) | T-site (for Al³⁺), M-site | Can be incorporated in both sites. mdpi.comufrgs.br |

This compound found in porphyry deposits can contain measurable concentrations of rare earth elements (REEs). geoscienceworld.org The incorporation of REEs into the this compound lattice is more complex than that of the major cations due to differences in ionic radii and charge. REEs can be present within the feldspar lattice itself or as sub-microscopic inclusions of discrete REE minerals. geoscienceworld.org

The distribution of REEs in this compound can provide insights into the petrogenetic processes and the evolution of the magmatic-hydrothermal systems that form porphyry deposits. geoscienceworld.orgmdpi.com Generally, the larger light rare earth elements (LREEs), such as lanthanum (La) and cerium (Ce), are more readily incorporated into the this compound structure than the smaller heavy rare earth elements (HREEs). gov.nl.ca

A significant feature of REE patterns in feldspars, including this compound, is the "Europium anomaly" (Eu anomaly). mit.edu Europium can exist in two valence states: Eu²⁺ and Eu³⁺. The Eu²⁺ ion has a similar ionic radius to Sr²⁺ and can substitute for Ca²⁺ and Na⁺ in the feldspar structure more readily than the other trivalent REEs. mit.edu This preferential incorporation of Eu²⁺ leads to a positive Eu anomaly (an enrichment of Eu relative to other REEs) in the chondrite-normalized REE patterns of many feldspars. tandfonline.commit.edu The magnitude of this anomaly can be an indicator of the oxygen fugacity (redox conditions) of the magma. uliege.be

| Rare Earth Element Group | Behavior in this compound | Key Indicators |

| Light REE (LREE) | Generally more enriched than HREEs. gov.nl.ca | Can indicate the degree of fractionation. |

| Heavy REE (HREE) | Less compatible in the this compound structure. | |

| Europium (Eu) | Can be significantly enriched (positive anomaly). mit.edu | The Eu anomaly reflects the redox state of the magma. uliege.be |

Application of Normative Mineralogy in this compound-Bearing Rocks

Normative mineralogy is a calculation that provides an idealized mineral composition of a rock based on its bulk chemical analysis. wikipedia.org The most common method is the CIPW norm calculation. nmt.edu This tool is particularly useful for fine-grained (aphanitic) or glassy igneous rocks where the actual mineral assemblage (modal mineralogy) cannot be easily determined by microscopic examination. nmt.edu

For this compound-bearing rocks, normative calculations serve several key purposes:

Classification: The calculated amounts of normative quartz (Q), albite (A), this compound (Or), and feldspathoids (F) are used to classify igneous rocks using diagrams like the QAPF diagram (Streckeisen diagram). minetoshsoft.comresearchgate.net For example, the relative proportions of normative this compound, plagioclase (albite + anorthite), and quartz determine whether a plutonic rock is classified as a granite, granodiorite, or syenite. minetoshsoft.com

Silica (B1680970) Saturation: The CIPW norm helps to determine the degree of silica saturation of the magma from which the rock formed. wikipedia.org The presence of normative quartz indicates a silica-oversaturated magma, while the presence of normative nepheline or olivine (B12688019) without hypersthene indicates a silica-undersaturated magma. The presence of normative this compound alongside hypersthene and diopside, but without quartz or nepheline, signifies a silica-saturated magma.

Petrogenetic Interpretation: By comparing the normative mineralogy with the observed mineralogy, petrologists can infer aspects of the magma's crystallization history, including pressure and water content. wikipedia.org For instance, a rock containing hornblende might have normative olivine and nepheline, suggesting that the magma crystallized under hydrous conditions which stabilized the amphibole.

It is important to note that normative mineralogy is an idealized calculation and may not perfectly match the actual mineral content of the rock, especially for rocks that have undergone alteration or metamorphism, or those that crystallized under high pressures. wikipedia.orgnmt.edu

High Pressure and High Temperature Thermochemical Behavior of Orthoclase

Phase Equilibria and Stability Fields of Orthoclase (B78304) under Extreme Conditions

The stability of this compound is fundamentally dependent on pressure (P) and temperature (T). researchgate.netresearchgate.net As these parameters increase, the mineral undergoes significant changes to denser, more stable atomic arrangements. researchgate.net The study of these phase equilibria helps to define the P-T fields where this compound can exist and the conditions under which it transforms. opengeology.orgajsonline.org

The stability of this compound under extreme conditions has been extensively investigated through high-pressure and high-temperature experiments. researchgate.netresearchgate.net Researchers utilize apparatus such as multi-anvil presses and laser-heated diamond anvil cells (DAC) to simulate the conditions deep within the Earth. researchgate.netwanfangdata.com.cn In these experiments, natural or synthetic this compound (often in the form of sanidine, the high-temperature polymorph) is subjected to pressures ranging from several gigapascals (GPa) to over 95 GPa and temperatures from 600°C to 2300°C. researchgate.netresearchgate.net The resulting phases are then analyzed using techniques like X-ray diffraction and Raman spectroscopy to identify the structural changes. researchgate.netmdpi.com

Experimental findings have consistently shown that under dry conditions, potassium feldspar (B12085585) can remain stable up to high pressures and temperatures, for instance, 60 kilobars (6 GPa) and 1000°C. geoscienceworld.org However, at specific P-T thresholds, it transforms into denser assemblages. researchgate.netresearchgate.net For example, phase equilibrium experiments confirm that at temperatures exceeding 700°C, K-feldspar dissociates at pressures of 6–7 GPa. researchgate.net Further increases in pressure lead to recombination into a single, denser phase. researchgate.netresearchgate.net

Based on extensive experimental data, pressure-temperature (P-T) phase diagrams for the KAlSi₃O₈ composition have been constructed. researchgate.netresearchgate.net These diagrams map the stability fields of this compound and its high-pressure polymorphs and breakdown products. researchgate.net

At relatively low pressures, this compound (in the form of sanidine at high temperatures) is the stable phase. geologyscience.ru As pressure increases at temperatures above approximately 700°C, this compound is no longer stable and breaks down. researchgate.netresearchgate.net The first major transition occurs at around 6-7 GPa, where this compound decomposes into a three-phase assemblage. researchgate.netgeologyscience.ru This is followed by a recombination reaction at higher pressures of 9-10 GPa to form a single, dense hollandite-type phase. researchgate.netresearchgate.netresearchgate.net This hollandite phase itself undergoes further transformation at even higher pressures, around 20 GPa, to a second type of hollandite structure (hollandite-II). researchgate.netresearchgate.net

Table 1: Experimentally Determined High-Pressure Transformations of KAlSi₃O₈

| Pressure (GPa) | Temperature (°C) | Initial Phase | Resulting Phase(s) | Citation(s) |

|---|---|---|---|---|

| 6-7 | >700 | This compound/Sanidine | K₂Si₄O₉ (wadeite) + Al₂SiO₅ (kyanite) + SiO₂ (coesite) | researchgate.netresearchgate.netresearchgate.net |

| 9-10 | >700 | K₂Si₄O₉ + Kyanite (B1234781) + Coesite | KAlSi₃O₈ (hollandite-type, Liebermannite) | researchgate.netresearchgate.netresearchgate.net |

| ~20 | Ambient to High T | KAlSi₃O₈ (hollandite-I) | KAlSi₃O₈ (hollandite-II) | researchgate.netresearchgate.net |

| 5-10 | High T | This compound/Sanidine | K₂SiSi₃O₉ (wadeite) + Kyanite + Coesite/Stishovite | researchgate.netresearchgate.net |

Transformations to High-Pressure Phases

With increasing pressure, the open framework structure of this compound becomes unstable and rearranges into denser crystal structures. researchgate.netsciencejournals.ru These transformations involve the breaking of chemical bonds and the formation of new, more compact mineral phases. tulane.edu

At pressures between approximately 9 and 10 GPa, the breakdown products of this compound recombine to form a single, dense polymorph with a hollandite-type crystal structure. researchgate.netresearchgate.netresearchgate.net This high-pressure phase of KAlSi₃O₈ is known as liebermannite. researchgate.netresearchgate.net The term lingunite is officially used for the sodium-dominant analogue (NaAlSi₃O₈) but is sometimes used more broadly in literature. researchgate.netresearchgate.net The KAlSi₃O₈ hollandite phase is stable over a wide range of conditions, having been synthesized in experiments from 20 to 95 GPa at temperatures between 1200 and 2300°C. researchgate.net The formation of hollandite-type structures from feldspars is a key indicator of the extreme pressure conditions experienced by rocks, such as those in subducted continental crust or during meteorite impacts. researchgate.netresearchgate.net

Before recombining into the hollandite structure, this compound first decomposes into an assemblage of denser minerals. researchgate.netresearchgate.net Experimental studies have consistently shown that at pressures of approximately 6-7 GPa and temperatures above 700°C, this compound breaks down via the following reaction:

2 KAlSi₃O₈ (this compound) → K₂Si₄O₉ (Wadeite-type) + Al₂SiO₅ (Kyanite) + SiO₂ (Coesite) researchgate.netresearchgate.netgeologyscience.ru

The specific wadeite-type phase is sometimes denoted as K₂SiSi₃O₉, indicating that one silicon atom is in octahedral coordination. researchgate.netarizona.edu The silica (B1680970) (SiO₂) component crystallizes as coesite in this pressure range. researchgate.netresearchgate.net If the pressure exceeds approximately 8-9 GPa, coesite transforms into the even denser polymorph, stishovite, where silicon is entirely in octahedral coordination. researchgate.nettulane.edu This breakdown assemblage of wadeite + kyanite + coesite/stishovite is stable in the pressure interval of about 5 to 10 GPa before the components react to form K-hollandite. researchgate.netresearchgate.net

Influence of Pressure and Temperature on Cation Ordering and Structural Modulations

The crystal structure of this compound is significantly influenced by both pressure and temperature, particularly concerning the distribution of aluminum (Al³⁺) and silicon (Si⁴⁺) ions within the tetrahedral framework (cation ordering) and displacive transformations. sciencejournals.rurruff.infoberkeley.edu

In feldspars, temperature promotes disorder; at high temperatures (as in the polymorph sanidine), Al and Si are randomly distributed over the available tetrahedral sites (T1 and T2). berkeley.edu As temperature decreases, these cations tend to order, with Al preferentially occupying the T1 site. rruff.infoberkeley.edu This ordering process changes the symmetry from monoclinic (this compound) to triclinic (microcline) at low temperatures. tulane.edu

Pressure acts as a variable analogous to decreasing temperature in some respects. msaweb.orgcarnegiescience.edu High pressure can induce displacive phase transitions, which involve the tilting and collapsing of the tetrahedral framework around the large potassium cation. carnegiescience.eduresearchgate.net For example, pressure can cause a reversible monoclinic-to-triclinic transition in K-rich feldspars. carnegiescience.edu The state of Al-Si order influences the pressure and temperature at which these structural transitions occur. carnegiescience.edu Increased Al-Si ordering can raise the temperature required for certain phase transitions. researchgate.net The interplay between composition, temperature, and pressure dictates the precise structural state, including the unit-cell parameters and the degree of framework collapse, which in turn affects the mineral's physical properties. geoscienceworld.org

Experimental Techniques for High-Pressure-Temperature Studies of this compound

The investigation of the thermochemical behavior of this compound under conditions of high pressure and high temperature is crucial for understanding geological processes in the Earth's crust and upper mantle. To simulate these extreme environments in a laboratory setting, researchers primarily employ two sophisticated experimental techniques: the Diamond Anvil Cell (DAC) and the piston-cylinder apparatus. These methods allow for the precise control of pressure and temperature, enabling detailed analysis of phase transitions, structural changes, and reaction kinetics of this compound.

Diamond Anvil Cell (DAC) Techniques

The Diamond Anvil Cell is a powerful device capable of generating extremely high pressures, often in the gigapascal (GPa) range, on a minute sample. Its design utilizes the exceptional hardness of diamonds, which serve as anvils to compress the sample. The transparency of diamonds to a wide range of electromagnetic radiation is a key advantage, permitting in-situ analysis of the sample under pressure using various spectroscopic and diffraction methods. aip.orgscispace.com

In studies of this compound, DACs are frequently coupled with analytical techniques such as Raman and Fourier Transform Infrared (FTIR) spectroscopy to probe changes in the mineral's crystal structure and chemical bonding in real-time. mdpi.comnih.gov For instance, in-situ Raman spectroscopy can track shifts in vibrational modes as pressure is increased, providing insights into structural transformations. mdpi.comnih.gov

A typical experimental setup for a DAC study on this compound involves placing a small, carefully selected crystal of the mineral into a sample chamber drilled into a thin metal gasket. aip.orggeoscienceworld.org Common gasket materials include copper, rhenium, and stainless steel. aip.orgmdpi.comgeoscienceworld.org A pressure-transmitting medium, such as a 4:1 methanol-ethanol mixture or deionized water, is added to the sample chamber to ensure the application of hydrostatic or quasi-hydrostatic pressure. mdpi.comgeoscienceworld.org Pressure is then applied by mechanically forcing the two diamond anvils together. geoscienceworld.org The pressure within the cell is often calibrated using a known pressure standard, such as the fluorescence of a ruby chip placed alongside the sample. researchgate.net

Heating of the sample within the DAC can be achieved either externally, by placing the entire cell in an oven, or internally, using a laser to heat the sample directly. scispace.comgeoscienceworld.org Temperatures can be measured using thermocouples or by analyzing the thermal radiation emitted from the sample. scispace.comgeoscienceworld.org

Detailed Research Findings from DAC Studies:

High-pressure studies on this compound using DAC techniques have yielded significant findings. For example, in-situ Raman spectroscopy has shown that with increasing pressure, the Raman bands of this compound shift to higher wavenumbers. mdpi.com This shift indicates a shortening of the chemical bonds within the crystal lattice as it is compressed. mdpi.com The table below summarizes the pressure-induced shifts of prominent Raman peaks in colorless this compound. mdpi.com

Table 1: Pressure-Induced Raman Peak Shifts in Colorless this compound

| Pressure (MPa) | Peak 1 Position (cm⁻¹) | Peak 2 Position (cm⁻¹) | Peak 3 Position (cm⁻¹) |

|---|---|---|---|

| 0.1 | 432.33 | 507.27 | 796.69 |

| 108.92 | 432.74 | 507.64 | 797.10 |

| 211.75 | 433.20 | 508.06 | 797.52 |

| 312.54 | 433.68 | 508.51 | 797.98 |

| 412.31 | 434.19 | 508.96 | 798.49 |

| 509.03 | 434.56 | 509.28 | 798.88 |

| 606.87 | 434.83 | 509.46 | 799.23 |

Data sourced from a study on the behavior of water in this compound crystals. mdpi.com

Furthermore, FTIR spectroscopy in DAC experiments has been instrumental in studying the behavior of water within the this compound structure under pressure. Research has shown that water molecules can enter the crystallographic channels of this compound, and the amount of incorporated water increases with pressure. mdpi.com This is evidenced by the significant increase in the integral absorbance of the H₂O bands in the FTIR spectra. mdpi.commtu.edu

Table 2: FTIR Integral Absorbance of H₂O in Colorless this compound at Different Pressures

| Pressure | Integral Absorbance (cm⁻¹) | Normalized Integral Absorbance (cm⁻²) |

|---|---|---|

| 1 atm | 1.50 | 120 |

| ~300 MPa | 11.32 | 1124 |

| ~600 MPa | 14.54 | 1570 |

Data shows a sharp increase in water content with pressure. mdpi.commtu.edu

These findings from DAC experiments provide critical insights into processes such as metasomatism and the deep Earth water cycle.

Piston-Cylinder Device Applications

The piston-cylinder apparatus is another key instrument for investigating the behavior of minerals at high pressures and temperatures, typically up to a few gigapascals and over 1500°C. uchicago.educaltech.edu This device generates pressure by advancing a piston into a cylindrical pressure vessel. caltech.edu Unlike the DAC, the piston-cylinder can accommodate much larger sample volumes, which is advantageous for synthesizing new phases and for analyzing the run products using ex-situ techniques. aip.orgcaltech.edu

In studies of this compound, the piston-cylinder apparatus is commonly used to determine phase equilibria, investigate melting relations, and study breakdown reactions. mtu.eduoup.comucla.edu A typical experiment involves loading a powdered sample of this compound, sometimes with added water or other components, into a noble metal capsule, usually made of platinum or gold-palladium. mtu.eduuchicago.edu This capsule is then placed within a furnace assembly, often made of graphite, which is in turn surrounded by a pressure-transmitting medium like NaCl or pyrophyllite. researchgate.netuchicago.edu The entire assembly is placed within the bore of the pressure vessel. caltech.edu Pressure is applied by the piston, and the sample is heated to the desired temperature. caltech.edu After a set duration, which can range from hours to weeks to allow the system to reach equilibrium, the experiment is quenched rapidly to preserve the high-pressure and high-temperature phases for analysis at ambient conditions. aip.org

Detailed Research Findings from Piston-Cylinder Studies:

Piston-cylinder experiments have been fundamental in mapping the stability field of this compound and its breakdown products. For example, early studies demonstrated that at high water pressures, this compound breaks down into other phases. mtu.edu More recent work has focused on the melting relations in systems containing this compound, which are crucial for understanding the generation of granitic magmas. oup.comucla.edu

The table below provides an example of experimental conditions and results from piston-cylinder experiments designed to study the eutectic crystallization in the this compound-quartz-H₂O system.

Table 3: Example of Piston-Cylinder Experimental Run Conditions and Products

| Run Number | Temperature (°C) | Pressure (MPa) | Duration (hours) | H₂O (wt%) | Crystalline Products |

|---|---|---|---|---|---|

| XLG18 | 640 | 500 | 0 | 8 | K-feldspar, Quartz |

| XLG15 | 640 | 500 | 25 | 8 | K-feldspar, Quartz |

| XLG16 | 640 | 500 | 50 | 8 | K-feldspar, Quartz |

| XLG17 | 640 | 500 | 100 | 8 | K-feldspar, Quartz |

| XLG12 | 490 | 500 | 100 | 14 | <5% crystals |

| XLG14 | 390 | 500 | 100 | 14 | <5% crystals |

These experiments investigated textures formed during the crystallization of the eutectic composition in the this compound-Quartz-H₂O system. researchgate.net

Piston-cylinder studies have also been used to investigate the partitioning of trace elements between this compound and silicate (B1173343) melts, providing valuable data for geochemical modeling. The ability to generate and analyze larger volumes of experimental products makes the piston-cylinder an indispensable tool for understanding the broader geochemical behavior of this compound in the Earth's interior.

Orthoclase Alteration, Dissolution, and Reaction Mechanisms

Hydrothermal Alteration Pathways and Secondary Mineral Formation

Hydrothermal alteration of orthoclase (B78304) involves the interaction of the mineral with hot, chemically active fluids, resulting in the formation of a variety of secondary minerals. geoscienceworld.orgmdpi.com The specific alteration products depend on the temperature, pressure, and composition of the hydrothermal fluids. corbettgeology.com

Two of the most common alteration pathways for this compound are sericitization and kaolinitization. ufrgs.brnmt.edu

Sericitization: This process involves the alteration of this compound to sericite, a fine-grained variety of muscovite (B576469) mica. ufrgs.bralexstrekeisen.italexstrekeisen.it It is a frequent alteration product in areas subjected to hydrothermal activity, often associated with ore deposits. geoscienceworld.orgalexstrekeisen.italexstrekeisen.it The reaction can be generalized as the replacement of potassium feldspar (B12085585) by muscovite in the presence of acidic fluids. nmt.edu In thin sections, sericitization appears as small, luminous dots under cross-polarized light. ufrgs.br

Kaolinitization: This is the alteration of this compound into clay minerals, primarily kaolinite (B1170537). ufrgs.brnmt.edu This process, also referred to as argillization, results in a misty, grayish, or brownish appearance of the this compound crystals in thin section due to the formation of these fine-grained clay minerals. ufrgs.br Kaolinitization is a common weathering process but is also a significant hydrothermal alteration product. ufrgs.brscispace.com

The general chemical reaction for the hydrolysis of K-feldspar to kaolinite can be represented as: 2KAlSi₃O₈ (this compound) + 2H⁺ + H₂O → Al₂Si₂O₅(OH)₄ (Kaolinite) + 2K⁺ + 4SiO₂ nmt.edu

Besides sericite and kaolinite, the alteration of this compound can lead to the formation of other authigenic minerals, which are minerals formed in situ within the rock after its initial formation. ucsb.edu The specific minerals that form are highly dependent on the chemical composition of the fluids interacting with the this compound.

Calcite: In environments with fluids rich in calcium and carbonate, this compound alteration can be associated with the precipitation of calcite. mdpi.com For instance, in some altered granites, calcite crystallizes in the porosity created by the dissolution of feldspars and is often associated with kaolinite. mdpi.com

Tobermorite and Hydrogrossular: While direct formation from this compound is less commonly documented in the provided search results, the alteration of feldspars in general, under specific hydrothermal conditions, can lead to the formation of various calcium silicate (B1173343) hydrate (B1144303) minerals. The formation of such minerals is part of the broader suite of secondary minerals that can arise from fluid-rock interactions in geothermal systems and during diagenesis.

The table below summarizes the common secondary minerals formed from this compound alteration:

| Alteration Process | Secondary Mineral(s) | Typical Appearance in Thin Section |

| Sericitization | Sericite (fine-grained muscovite) | Small, luminous dots in cross-polarized light ufrgs.br |

| Kaolinitization (Argillization) | Kaolinite and other clay minerals | Misty, grayish, or brownish appearance ufrgs.br |

| Carbonate Alteration | Calcite | Associated with kaolinite in pore spaces mdpi.com |

The susceptibility of this compound to alteration is a key diagnostic feature that helps differentiate it from quartz in petrographic thin sections. ufrgs.br Quartz is highly resistant to chemical weathering and hydrothermal alteration and is therefore almost always unaltered. ufrgs.brminpet.org In contrast, this compound is very commonly altered, appearing cloudy or "misty" due to the presence of fine-grained alteration products like sericite or clay minerals. ufrgs.brwpmucdn.comsmith.edu This difference is a reliable and easily observable criterion for distinguishing between these two common, colorless minerals which can otherwise appear similar. ufrgs.brwpmucdn.com

Role of Fluid-Rock Interactions in this compound Reactivity

The interaction between fluids and this compound is a fundamental process that controls the mineral's reactivity and alteration pathways. diva-portal.orgfiveable.me These interactions involve complex chemical reactions that can dissolve the primary mineral and precipitate new, secondary minerals. researchgate.net The composition and properties of the fluid, as well as the physical conditions of the environment, are critical factors influencing these reactions. diva-portal.orgfiveable.megfz-potsdam.de

The kinetics of this compound alteration are significantly influenced by the pH and temperature of the interacting fluids.

Influence of pH: In acidic conditions (low pH), the dissolution rate of this compound generally increases as the pH decreases. researchgate.net Experimental studies have shown that at pH < 7, the dissolution rate continuously increases with decreasing pH. researchgate.net The order of the dissolution reaction with respect to pH can vary, with some studies suggesting a transition in the reaction order at a pH of around 2.5. researchgate.net

Influence of Temperature: At a constant pH, an increase in temperature will lead to an increased rate of this compound dissolution. researchgate.net Potassic alteration, which can involve the formation of secondary K-feldspar (this compound), typically occurs at high temperatures (greater than 350°C) and near-neutral pH. corbettgeology.com The interplay between temperature and pH is crucial in determining the specific alteration products. For example, the formation of illite (B577164) from feldspar is a temperature-dependent process observed during diagenesis. mdpi.com

The following table summarizes the general effects of pH and temperature on this compound dissolution rates:

| Factor | Effect on Dissolution Rate |

| Decreasing pH (more acidic) | Increases dissolution rate researchgate.net |

| Increasing Temperature | Increases dissolution rate researchgate.net |

The influx of fluids rich in carbon dioxide (CO₂) and alkalis (like sodium and potassium) can have a profound impact on the alteration of this compound.

CO₂-Rich Fluids: The presence of CO₂ in hydrothermal fluids can lead to the formation of carbonic acid, which can enhance the dissolution of feldspars. ias.ac.inunirioja.es In some geological settings, CO₂-rich fluids are associated with the formation of vein graphite, where the dissolution of feldspars is a key part of the wall-rock alteration process. ias.ac.in The introduction of CO₂ can also lead to the precipitation of carbonate minerals. andeangeology.cl In some cases, CO₂ metasomatism can cause significant chemical changes in the host rock, including the depletion of elements like SiO₂, Al₂O₃, and Na₂O from the original minerals. usgs.gov

Alkali-Rich Fluids: The influx of alkali-rich fluids can lead to metasomatic replacement reactions. For instance, an alkali-rich fluid can cause the replacement of primary feldspars with new, authigenic feldspars or other alkali-bearing minerals. mdpi.com The interaction with alkali-rich fluids is a key process in potassic alteration, where secondary this compound can be formed. corbettgeology.com

Dissolution Kinetics and Interfacial Processes of this compound

The dissolution of this compound, a key process in geochemical cycles, is governed by complex interactions at the mineral-fluid interface. The kinetics and mechanisms of this process are influenced by factors such as pH, temperature, and the specific crystallographic face exposed to the fluid.

Advanced surface-sensitive techniques have provided unprecedented insights into the dissolution of this compound at the nanometer scale. In-situ X-ray reflectivity and atomic force microscopy (AFM) have been employed to observe the topographical and structural changes on this compound surfaces during dissolution. osti.gov

Studies using these methods have revealed that the dissolution process can vary significantly with pH. osti.gov At acidic pH, dissolution often proceeds through terrace roughening, while at high pH, it is characterized by the motion of steps across the crystal surface. osti.gov High-resolution transmission electron microscopy (TEM) combined with focused ion beam (FIB) milling has been used to examine the near-surface region of this compound after reacting with alkaline solutions at elevated temperatures. researchgate.net These investigations show that despite the volume loss due to dissolution, the underlying feldspar structure remains crystalline right up to the edge of the grain. researchgate.net

A notable finding from these nanometer-scale studies is the formation of an amorphous silica-rich layer (SAL) at the fluid-solid interface during hydrothermal alteration in alkaline solutions. researchgate.netgfz-potsdam.de This layer, ranging from under 10 nm to approximately 200 nm in thickness, forms without a discernible gap between it and the parent this compound, suggesting a continuous process. researchgate.netgfz-potsdam.de

Several mechanisms have been proposed to explain this compound dissolution, including surface reaction-controlled dissolution, preferential leaching-diffusion, and interfacial dissolution-reprecipitation. gfz-potsdam.de The interfacial dissolution-reprecipitation mechanism has gained considerable support from experimental observations. gfz-potsdam.deugr.es This model posits that the parent mineral dissolves at the reaction interface, followed by the immediate precipitation of a new phase from a thin fluid film. ugr.es

This coupled dissolution-reprecipitation process is thought to be a unifying mechanism for feldspar alteration across a wide range of pH and temperature conditions. gfz-potsdam.de Evidence for this mechanism includes the pseudomorphic replacement of one mineral by another and the generation of porosity within the parent phase. ugr.es For instance, the alteration of K-feldspar to Na-feldspar (albitization) under hydrothermal conditions is understood to occur via the dissolution of the original this compound and the subsequent precipitation of albite. ugr.es

Investigations into the hydrothermal alteration of this compound in alkaline solutions have shown that the formation of an amorphous surface layer is best explained by a coupled interfacial dissolution-reprecipitation (CIDR) mechanism. gfz-potsdam.de This process involves the dissolution of the this compound and the reprecipitation of an amorphous phase, which can then be overgrown by other secondary crystalline minerals. researchgate.netgfz-potsdam.de

The dissolution kinetics of this compound are intrinsically linked to the crystallographic orientation of the dissolving surface. Different crystal faces exhibit different dissolution rates and activation energies, a phenomenon known as anisotropic dissolution. researchgate.netgeologyscience.ru

In-situ X-ray reflectivity measurements have quantified the dissolution rates of the (001) and (010) cleavage surfaces of this compound at various temperatures and pH values. researchgate.netgeologyscience.ru At an acidic pH of 1.1, the apparent activation energies for the (001) and (010) surfaces were found to be 87 ± 7 kJ/mol and 41 ± 7 kJ/mol, respectively. researchgate.netgeologyscience.ru This significant difference highlights the strong dependence of dissolution energetics on crystal orientation. researchgate.net

The dissolution rate of the (001) surface is higher than that of the (010) surface above 51°C, with this trend projected to reverse at lower temperatures. researchgate.netgeologyscience.ru This temperature-dependent anisotropy in dissolution rates can lead to substantial changes in the relative dissolution rates of different crystal faces. researchgate.net For example, a projected 25-fold change in the ratio of dissolution rates for the (001) and (010) surfaces is implied between 25°C and 90°C. researchgate.netgeologyscience.ru These findings underscore the importance of considering crystal face-specific kinetics in models of feldspar weathering.

| This compound Surface | pH | Temperature Range (°C) | Apparent Activation Energy (kJ/mol) |

| (001) | 1.1 | 46 - 83 | 87 ± 7 researchgate.netgeologyscience.ru |

| (010) | 1.1 | 46 - 83 | 41 ± 7 researchgate.netgeologyscience.ru |

| (001) | 12.9 | 46 - 83 | 65 ± 7 researchgate.netgeologyscience.ru |

Mechanisms of Water Incorporation and Transport in this compound Crystals

The presence and movement of water within the crystal structure of this compound can have significant implications for its alteration and physical properties.

Experiments have demonstrated that water molecules can enter the crystal structure of this compound under high pressure. mdpi.comresearchgate.net Using Fourier-transform infrared (FTIR) spectroscopy, researchers have observed the behavior of water in this compound at pressures up to 600 MPa at room temperature. mdpi.comresearchgate.net

In colorless this compound, an increase in pressure leads to a significant rise in the integral absorbance of water-related peaks in the FTIR spectra. mdpi.comresearchgate.net For instance, the normalized integral absorbance increased from 120 cm⁻² at atmospheric pressure to 1570 cm⁻² at approximately 600 MPa. mdpi.comresearchgate.net This indicates that H₂O molecules can enter and occupy ultra-microchannels within the feldspar structure. mdpi.comresearchgate.net In contrast, pink this compound showed rapid saturation with no significant change in absorbance, a difference potentially related to the potassium content in the crystal structure. mdpi.comresearchgate.net

| This compound Type | Pressure | Normalized Integral Absorbance (cm⁻²) |

| Colorless | 1 atm | 120 mdpi.comresearchgate.net |

| Colorless | ~300 MPa | up to 1124 mdpi.com |

| Colorless | ~600 MPa | up to 1570 mdpi.comresearchgate.net |

| Pink | Increasing Pressure | No significant change mdpi.comresearchgate.net |

The entry of water into the this compound structure is not uniform but exhibits a preference for certain crystallographic orientations. mdpi.comresearchgate.net FTIR spectra collected at atmospheric pressure from different crystallographic directions of colorless this compound show varying absorbance intensities. mdpi.comresearchgate.net

Specifically, the prominent broad band near 3418 cm⁻¹, which is assigned to molecular H₂O, shows a much stronger intensity in the direction of the (001) orientation compared to the (010) and (100) directions. mdpi.com The normalized integral absorbance in the (001) direction was measured to be 1717.5 cm⁻², significantly higher than in the other two directions. mdpi.com This anisotropy suggests that water molecules preferentially enter the crystallographic channels along the (001) orientation. mdpi.comresearchgate.net This preferred pathway for water ingress can influence the mechanisms of internal feldspar alteration and the development of microporosity. mdpi.comresearchgate.net

| Crystallographic Direction | Normalized Integral Absorbance (cm⁻²) |

| (001) | 1717.5 mdpi.com |

| (010) | Much lower than (001) mdpi.com |

| (100) | Much lower than (001) mdpi.com |

Deuteric Alteration and Exsolution Textures in this compound

Deuteric alteration refers to the changes that occur in an igneous rock at a late stage of crystallization, prompted by the interaction between the primary minerals and hot, water-rich fluids derived from the magma itself. rruff.info In this compound, a potassium-rich alkali feldspar, these late-stage reactions can significantly modify its texture and composition. This alteration process is often intimately linked with the exsolution textures that form as the feldspar cools. cambridge.orgajsonline.org Microcracks, micropores, and other microstructures within the feldspar crystals can serve as pathways for these fluids, facilitating deuteric or hydrothermal alteration. mdpi.comresearchgate.net

Initially, at high temperatures, this compound (KAlSi₃O₈) and its sodium-rich counterpart, albite (NaAlSi₃O₈), can form a complete solid solution. wikipedia.orgwikipedia.org However, as the magma cools, a miscibility gap develops, and the single homogeneous feldspar separates into distinct potassium-rich and sodium-rich domains through a process called exsolution. wikipedia.orglibretexts.org This unmixing results in the characteristic intergrowth known as perthite, where lamellae or irregular intergrowths of albite are hosted within an this compound crystal. wikipedia.orgwikipedia.org The scale of these exsolution features is dependent on the cooling rate.

The resulting textures can be classified by their scale:

Cryptoperthite: Features sub-micron-scale lamellae, often only resolvable with an electron microscope. cambridge.orgarizona.edu This texture can cause an iridescent play of light, or adularescence, as seen in moonstone. wikipedia.orgcopernicus.org

Microperthite: Consists of lamellae that are visible with a petrographic microscope. cambridge.orgarizona.edu

Mesoperthite: Occurs when the sodium-rich and potassium-rich feldspars are present in roughly equal proportions. wikipedia.org

Macroperthite: Features intergrowths that are visible to the naked eye. wikipedia.org

Deuteric fluids play a crucial role in modifying these primary, often strain-controlled, exsolution textures. cambridge.orgajsonline.org The initial, regular lamellae are typically coherent or semi-coherent, meaning their crystal lattices are continuous across the interface, which creates elastic strain. cambridge.orgresearchgate.net Deuteric alteration is driven by the reduction of this interfacial strain energy. cambridge.orgarizona.edu Fluids can penetrate the crystal, often along the semi-coherent interfaces of the lamellae, leading to a series of dissolution and reprecipitation events. rruff.infocambridge.org

This process results in the formation of "patch perthites" or irregular microstructures, which are coarse, incoherent intergrowths of albite and a more stable, potassium-rich feldspar like irregular microcline. cambridge.orgresearchgate.net This alteration is often associated with the development of numerous micropores, which can give the feldspar a turbid or cloudy appearance. cambridge.orgarizona.edu Research on alkali feldspar phenocrysts from granites has shown that deuteric reactions can occur at temperatures below 400°C, transforming pristine crypto- and microperthites into these altered, micropore-rich feldspars. cambridge.orgarizona.edu In some cases, albite is selectively dissolved and replaced by microcline. cambridge.orgarizona.edu

The table below summarizes key research findings on the formation conditions and characteristics of different textures in this compound.

| Feature/Process | Description | Formation Conditions/Key Findings |

| Pristine Exsolution (Strain-Controlled) | Formation of regular, coherent to semi-coherent albite lamellae within an this compound host due to cooling. | Microperthites can form at ≤ 590°C, while finer cryptoperthites develop at < 400°C through homogeneous nucleation. cambridge.orgarizona.edu The interfaces are characterized by elastic strain. researchgate.net |

| Deuteric Alteration | Late-stage alteration by magmatic fluids, leading to textural coarsening and recrystallization. | Occurs at < 400°C. cambridge.orgarizona.edu The process is driven by the reduction of elastic strain energy at lamellar interfaces. cambridge.orgarizona.edu |

| Patch Perthite Formation | Development of coarse, incoherent, and irregular intergrowths of albite and microcline that cross-cut pristine textures. | Results from deuteric dissolution and reprecipitation. cambridge.orgarizona.edu Often associated with the formation of abundant micropores. cambridge.orgarizona.edu |

| Fluid Access | Fluids penetrate the crystal interior to facilitate alteration. | Access is often gained by exploiting the semi-coherent interfaces of the original exsolution lamellae. cambridge.orgarizona.edu Microcracks also serve as pathways. mdpi.com |

Advanced Analytical Methodologies for Orthoclase Characterization

Vibrational Spectroscopy Applications (FTIR, Raman) in Orthoclase (B78304) Research

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful non-destructive tool for investigating the molecular vibrations within the this compound crystal lattice. These techniques offer valuable information on chemical bonding, water content, structural order, and the mineral's response to environmental conditions such as pressure.

Fourier Transform Infrared (FTIR) spectroscopy is particularly effective in identifying and quantifying the presence of water (H₂O) and hydroxyl (OH⁻) groups within the this compound structure. mdpi.comresearchgate.net Experimental studies have demonstrated that water can enter the crystallographic channels of this compound, a process that is significantly influenced by pressure. mdpi.combohrium.com

In one study, high-pressure experiments on colorless this compound revealed a substantial increase in the integral absorbance of water-related peaks in the FTIR spectra as pressure was increased up to 600 MPa. mdpi.comresearchgate.net This indicates that pressure facilitates the entry of water molecules into the mineral's ultra-microchannels. mdpi.com The normalized integral absorbance, a measure of water content, increased from 120 cm⁻² at atmospheric pressure to 1570 cm⁻² at approximately 600 MPa. mdpi.comresearchgate.net In contrast, pink this compound showed saturation at lower pressures, suggesting that initial composition and structural state can limit water uptake. mdpi.comresearchgate.net

Furthermore, FTIR analysis is orientation-dependent, revealing that water molecules preferentially enter the this compound structure along specific crystallographic directions, with the (001) orientation showing the highest absorbance. researchgate.net This anisotropic behavior provides insight into the mechanisms of feldspar (B12085585) alteration. researchgate.net

FTIR is also employed to analyze the Si-Al-O bonds that form the framework of the this compound lattice. The spectral range between 400 and 1400 cm⁻¹ is dominated by these vibrations and can be used to determine the degree of Si-Al ordering within the tetrahedral sites, which relates to the thermal history and symmetry of the crystal. researchgate.net

Table 1: Pressure-Dependent Water Content in Colorless this compound Measured by FTIR

| Pressure | Normalized Integral Absorbance (cm⁻²) |

| 1 atm | 120 mdpi.com |

| ~300 MPa | 1124 mdpi.com |

| ~600 MPa | 1570 mdpi.com |

This table illustrates the increase in water content within colorless this compound as a function of increasing hydrostatic pressure, quantified by FTIR spectroscopy.

Raman spectroscopy is a complementary vibrational technique highly sensitive to the structural framework of minerals. It is widely used for phase identification and for studying the response of this compound to high-pressure conditions. wustl.eduhoriba.com The strongest Raman peak for this compound is typically found near 510 cm⁻¹, and its position can be used to distinguish it from other feldspar polymorphs like microcline and sanidine. bohrium.comwustl.edu

High-pressure Raman studies on this compound show shifts in peak positions, which are related to the shortening and strengthening of Si-O bonds under compression. bohrium.com This technique is instrumental in observing pressure-induced phase transitions and amorphization. researchgate.net For instance, studies on plagioclase feldspars, which are structurally related to this compound, have shown that amorphization (the loss of crystalline structure) occurs at high pressures and that the onset of this change is dependent on factors like peak pressure and its duration. researchgate.net

The ability of Raman spectroscopy to distinguish between different feldspar types is based on subtle variations in their spectra that arise from differences in crystal structure, symmetry, and the degree of cation disorder. wustl.edu These spectral fingerprints allow for the unambiguous identification of this compound in complex mineral assemblages, which is crucial in geological and planetary science applications. wustl.eduwustl.edu

Isotopic and Geochronological Investigations Involving this compound

This compound is a key mineral in geochronology, particularly for dating geological events and understanding thermal histories of rocks. Isotopic studies focus on the behavior of elements like argon and the dating of associated minerals to constrain the timing of geological processes.

The ⁴⁰Ar/³⁹Ar dating method is a cornerstone of thermochronology, and its application to this compound relies on understanding how argon (Ar) diffuses out of the crystal lattice at elevated temperatures. mdpi.com The rate of argon loss is governed by diffusion parameters, such as activation energy (E) and the pre-exponential factor (D₀), which can be determined through laboratory step-heating experiments. lyellcollection.orged.ac.uk

Research has shown that argon diffusion in this compound is a complex process. The "multi-diffusion domain" (MDD) model is often used to interpret the results, suggesting that a single crystal may contain multiple domains of different sizes, each with its own argon retentivity. geologyscience.ruucla.edu These domains are thought to correspond to physical features within the crystal. ucla.edu

Studies on gem-quality this compound from Itrongay, Madagascar, have been pivotal in validating that laboratory-derived diffusion parameters are applicable to natural geological conditions over long timescales. lyellcollection.orged.ac.uk By analyzing argon concentration profiles across centimeter-scale crystals, researchers have confirmed that argon transport is controlled by volume diffusion. mdpi.comlyellcollection.org These studies demonstrate the potential of large this compound crystals to record detailed thermal histories spanning tens of millions of years. lyellcollection.org

To determine the precise emplacement age of this compound-bearing rocks, such as this compound porphyries, geochronologists often date accessory minerals like zircon (ZrSiO₄) that crystallize alongside the this compound. The U-Pb isotopic system in zircon is highly robust, making it an excellent chronometer. The Sensitive High-Resolution Ion Microprobe (SHRIMP) is a technique that allows for in-situ U-Pb dating of specific zones within individual zircon crystals. usgs.gov

For example, a study of Cenozoic this compound porphyry in the northern Tibetan Plateau used SHRIMP U-Pb dating on zircons to determine an emplacement age of 26.51 ± 0.79 million years. cdut.edu.cn Similarly, research on granite porphyry veins associated with kaolin (B608303) deposits used this method to identify a Late Jurassic mineralization event at 152.3 ± 1.8 million years. frontiersin.org

These precise age constraints are critical for placing the formation of this compound-bearing rocks into a larger tectonic and magmatic context. cdut.edu.cnresearchgate.net By dating multiple generations of zircon growth or different zircon populations within a rock, researchers can unravel complex magmatic histories that may span hundreds of thousands of years. copernicus.org